2-{[(3-Chlorophenyl)carbamoyl](cyclopropyl)amino}-N-[(4-fluorophenyl)methyl]-N-[(5-methylthiophen-2-YL)methyl]acetamide
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Overview
Description
2-{(3-Chlorophenyl)carbamoylamino}-N-[(4-fluorophenyl)methyl]-N-[(5-methylthiophen-2-YL)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl group, a fluorophenyl group, and a methylthiophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3-Chlorophenyl)carbamoylamino}-N-[(4-fluorophenyl)methyl]-N-[(5-methylthiophen-2-YL)methyl]acetamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the chlorophenyl and fluorophenyl intermediates, followed by their coupling with the cyclopropyl and methylthiophenyl groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency, reproducibility, and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-{(3-Chlorophenyl)carbamoylamino}-N-[(4-fluorophenyl)methyl]-N-[(5-methylthiophen-2-YL)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2-{(3-Chlorophenyl)carbamoylamino}-N-[(4-fluorophenyl)methyl]-N-[(5-methylthiophen-2-YL)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(3-Chlorophenyl)carbamoylamino}-N-[(4-fluorophenyl)methyl]-N-[(5-methylthiophen-2-YL)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{(3-Chlorophenyl)carbamoylamino}-N-[(4-fluorophenyl)methyl]-N-[(5-methylthiophen-2-YL)methyl]acetamide include:
- 2-{(3-Chlorophenyl)carbamoylamino}-N-[(4-chlorophenyl)methyl]-N-[(5-methylthiophen-2-YL)methyl]acetamide
- 2-{(3-Fluorophenyl)carbamoylamino}-N-[(4-fluorophenyl)methyl]-N-[(5-methylthiophen-2-YL)methyl]acetamide
Uniqueness
The uniqueness of 2-{(3-Chlorophenyl)carbamoylamino}-N-[(4-fluorophenyl)methyl]-N-[(5-methylthiophen-2-YL)methyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
5921-36-8 |
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Molecular Formula |
C25H25ClFN3O2S |
Molecular Weight |
486.0 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)carbamoyl-cyclopropylamino]-N-[(4-fluorophenyl)methyl]-N-[(5-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C25H25ClFN3O2S/c1-17-5-12-23(33-17)15-29(14-18-6-8-20(27)9-7-18)24(31)16-30(22-10-11-22)25(32)28-21-4-2-3-19(26)13-21/h2-9,12-13,22H,10-11,14-16H2,1H3,(H,28,32) |
InChI Key |
BGDLLOQKAOGAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CN(CC2=CC=C(C=C2)F)C(=O)CN(C3CC3)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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